molecular formula C8H11N5S2 B016892 Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)- CAS No. 76823-93-3

Guanidine, (4-(((2-cyanoethyl)thio)methyl)-2-thiazolyl)-

Cat. No. B016892
Key on ui cas rn: 76823-93-3
M. Wt: 241.3 g/mol
InChI Key: FSKYYRZENXOYAP-UHFFFAOYSA-N
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Patent
US04942243

Procedure details

To a solution of 8.9 g of 1-chloro-3-(2-cyanoethylthio)propanone in 100 ml of acetone is added 6.3 g of amidinothiourea and the reaction mixture is stirred at 50° C. for 9 hours. Also, the reaction mixture is concentrated under reduced pressure, made basic with saturated sodium carbonate solution, and extracted with chloroformmethanol (10:1) solution (170 ml×2). The combined organic layer is dried over anhydrous magnesium sulfate, and is concentrated in vacuo to give a solid, which is crystallized from acetone-hexane to afford 10.2 g of the title compound, m.p.: 125°-128° C.
Name
1-chloro-3-(2-cyanoethylthio)propanone
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=O)[CH2:4][S:5][CH2:6][CH2:7][C:8]#[N:9].[C:11]([NH:14][C:15]([NH2:17])=[S:16])(=[NH:13])[NH2:12]>CC(C)=O>[C:8]([CH2:7][CH2:6][S:5][CH2:4][C:3]1[N:17]=[C:15]([N:14]=[C:11]([NH2:13])[NH2:12])[S:16][CH:2]=1)#[N:9]

Inputs

Step One
Name
1-chloro-3-(2-cyanoethylthio)propanone
Quantity
8.9 g
Type
reactant
Smiles
ClCC(CSCCC#N)=O
Name
Quantity
6.3 g
Type
reactant
Smiles
C(N)(=N)NC(=S)N
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at 50° C. for 9 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Also, the reaction mixture is concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroformmethanol (10:1) solution (170 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer is dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid, which
CUSTOM
Type
CUSTOM
Details
is crystallized from acetone-hexane

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
C(#N)CCSCC=1N=C(SC1)N=C(N)N
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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